[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid
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Overview
Description
(R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid is a chemical compound with the molecular formula C8H10F2NO3P It is characterized by the presence of an amino group, two fluorine atoms, a phenyl group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluorophenyl compound with an aminoethylphosphonic acid derivative. The reaction conditions often include the use of solvents such as ethyl ether and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of (R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH adjustments .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for designing bioactive molecules .
Medicine
In medicine, (R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid is explored for its potential therapeutic properties. It may be used in drug development for targeting specific pathways or as a diagnostic tool .
Industry
Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid: Similar compounds include other aminoethylphosphonic acids and difluorophenyl derivatives.
(R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid: These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness
The uniqueness of (R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid lies in its combination of an amino group, difluorophenyl group, and phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H10F2NO3P |
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Molecular Weight |
237.14 g/mol |
IUPAC Name |
(2-amino-1,1-difluoro-2-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H10F2NO3P/c9-8(10,15(12,13)14)7(11)6-4-2-1-3-5-6/h1-5,7H,11H2,(H2,12,13,14) |
InChI Key |
XTVXSSGYDBSAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)P(=O)(O)O)N |
Origin of Product |
United States |
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